4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 3-position, a propyl group at the 1-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-propyl-1H-pyrazole is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 5-position and the chloro group at the 4-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a propyl group.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an ethyl group and a carboxylic acid instead of a propyl group and an aldehyde group.
Uniqueness: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propyl group at the 1-position and the aldehyde group at the 5-position differentiates it from other pyrazole derivatives, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-chloro-5-methyl-2-propylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-11-7(5-12)8(9)6(2)10-11/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBROSXKQFJFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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